5-(3-Iodophenyl)isoxazole-4-carboxylic acid
Description
5-(3-Iodophenyl)isoxazole-4-carboxylic acid is a halogenated isoxazole derivative characterized by an iodine atom at the 3-position of the phenyl ring attached to the 5-position of the isoxazole core. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is substituted with a carboxylic acid group at the 4-position. This structural configuration imparts unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.
Properties
CAS No. |
887408-04-0 |
|---|---|
Molecular Formula |
C10H6INO3 |
Molecular Weight |
315.06 g/mol |
IUPAC Name |
5-(3-iodophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6INO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) |
InChI Key |
UCHIYZCKTHATEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=C(C=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid typically involves the construction of the isoxazole ring followed by the introduction of the 3-iodophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-iodobenzaldehyde with hydroxylamine hydrochloride can form the isoxazole ring, which is then followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or palladium catalysts can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group can yield 5-(3-Azido-phenyl)-isoxazole-4-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
5-(3-Iodophenyl)isoxazole-4-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
- Antitumor Activity : Research indicates that isoxazole derivatives, including 5-(3-Iodophenyl)isoxazole-4-carboxylic acid, exhibit antitumor properties. For instance, isoxazole-4-carboxamide derivatives have shown effectiveness against various tumor cells while minimizing adverse effects typically associated with chemotherapy, such as nausea and immune suppression .
- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth. Compounds similar to 5-(3-Iodophenyl)isoxazole-4-carboxylic acid have been shown to inhibit Bcl-2/Bcl-xL proteins, which are pivotal in cancer cell survival .
Biological Research
The compound has been studied for its biological activities beyond antitumor effects.
- Antimicrobial Properties : Isoxazole derivatives have been evaluated for their antibacterial and antifungal activities. In one study, compounds derived from isoxazole showed varying degrees of efficacy against bacterial strains, indicating their potential as antimicrobial agents .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit membrane-bound pyrophosphatases, which play a role in various physiological processes. Inhibitors derived from isoxazole structures have demonstrated significant activity against these enzymes, suggesting potential applications in treating diseases linked to their dysfunction .
Synthetic Applications
5-(3-Iodophenyl)isoxazole-4-carboxylic acid serves as a versatile building block in organic synthesis.
- Synthesis of Novel Compounds : It can be utilized in the synthesis of more complex molecules through reactions such as click chemistry and other coupling methods. This versatility allows researchers to create hybrid compounds that may exhibit improved biological activities compared to their precursors .
Data Table of Applications
Case Studies
- Antitumor Efficacy : A study on isoxazole derivatives demonstrated that certain compounds could inhibit tumor growth effectively while preserving immune function. This was attributed to their selective action on tumor cells over normal cells .
- Enzyme Inhibition : In research focused on pyrophosphatase inhibitors, 5-(3-Iodophenyl)isoxazole-4-carboxylic acid demonstrated significant inhibition rates, suggesting its utility in drug design targeting metabolic disorders .
- Synthesis and Characterization : A recent synthesis project highlighted the use of 5-(3-Iodophenyl)isoxazole-4-carboxylic acid as a precursor in creating new hybrid molecules with enhanced biological activity compared to traditional compounds .
Mechanism of Action
The mechanism of action of 5-(3-Iodo-phenyl)-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring and the 3-iodophenyl group can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Halogen Substitution on the Phenyl Ring
5-(2-Iodophenyl)isoxazole-4-carboxylic Acid (CAS 839718-34-2)
- Structural Difference : Iodine at the phenyl 2-position instead of 3-position.
- This isomer is commercially available but less studied compared to the 3-iodo derivative .
5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid
- Structural Difference : Fluorine (smaller, electronegative) replaces iodine at the phenyl 4-position.
- Impact: Enhanced electronic effects due to fluorine’s electronegativity may improve metabolic stability but reduce lipophilicity ($\log P$ decreases). This compound is widely used as a building block in antiviral agents, as noted in pyrazole-hydrazone derivatives .
5-(4-Chlorophenyl)- and 5-(4-Bromophenyl)isoxazole-4-carboxylic Acids
- Structural Trend : Halogen size increases (Cl < Br < I), affecting steric bulk and lipophilicity ($\log P$: Cl = 2.8, Br = 3.2, I = 3.5).
- Impact : Larger halogens enhance lipophilicity and may improve membrane permeability but could reduce solubility. Bromine and iodine derivatives are often prioritized in radiopharmaceuticals .
Substituent Variations on the Isoxazole Ring
3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic Acid (CAS 1408652-34-5)
- Structural Difference : Ethyl group at the isoxazole 5-position and chlorine at phenyl 3-position.
- Chlorine’s moderate electronegativity balances lipophilicity and electronic effects .
3-Benzyloxy-5-(dimethylaminomethyl)isoxazole-4-carboxylic Acid
- Structural Difference: Dimethylaminomethyl group at the isoxazole 5-position and benzyloxy at position 3.
- Impact: The dimethylaminomethyl group introduces basicity, enhancing aqueous solubility. Benzyloxy adds aromaticity, which may influence π-π stacking in protein binding .
5-Amino-3-methylisoxazole-4-carboxylic Acid
- Structural Difference: Amino and methyl groups replace the phenyl and iodine substituents.
- Impact: The amino group enables hydrogen bonding, improving target engagement in immunosuppressive applications. Methyl adds minimal steric hindrance .
Functional Group Modifications
5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic Acid
- Structural Difference : Trifluoromethyl (CF$_3$) at isoxazole 5-position and fluorine at phenyl 4-position.
- Impact : CF$_3$ provides strong electron-withdrawing effects, enhancing metabolic stability and acidity (pKa ~3.5 for the carboxylic acid). This compound is valuable in agrochemical research .
5-(3,4-Dimethoxyphenyl)isoxazole-4-carboxylic Acid
- Structural Difference : Methoxy groups at phenyl 3- and 4-positions.
- Impact : Methoxy groups donate electron density, altering the electronic profile of the phenyl ring. This may enhance interactions with receptors requiring electron-rich aromatic systems .
Biological Activity
5-(3-Iodophenyl)isoxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8N2O3I
- Molecular Weight : 328.09 g/mol
- IUPAC Name : 5-(3-iodophenyl)-1,2-oxazole-4-carboxylic acid
Biological Activity
5-(3-Iodophenyl)isoxazole-4-carboxylic acid has been studied for various biological activities, including:
-
Antitumor Activity :
- Research indicates that isoxazole derivatives exhibit antitumor properties. Isoxazole compounds have been shown to inhibit tumor cell growth without significantly affecting normal cells, suggesting a selective action against cancer cells .
- In particular, compounds similar to 5-(3-Iodophenyl)isoxazole-4-carboxylic acid have demonstrated efficacy in preclinical models of cancer, with mechanisms involving apoptosis induction and cell cycle arrest.
- Enzyme Inhibition :
- Neuroprotective Effects :
The biological activity of 5-(3-Iodophenyl)isoxazole-4-carboxylic acid can be attributed to its structural features that allow it to interact with biological targets effectively:
- Binding Affinity : The presence of the iodine atom enhances the compound's lipophilicity and binding affinity to target proteins, which may include enzymes and receptors involved in cancer and neurodegenerative diseases.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways through the modulation of Bcl-2 family proteins, leading to increased cell death in cancer cells .
Case Studies
Several studies have highlighted the biological activity of isoxazole derivatives, including:
- Antitumor Studies :
- Neuroprotective Studies :
Data Table: Biological Activities of Isoxazole Derivatives
Q & A
Q. What are the optimal synthetic routes for 5-(3-Iodophenyl)isoxazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Solid-Phase Synthesis : Ultrasonic agitation can enhance coupling efficiency during stepwise assembly, as demonstrated for structurally similar isoxazole-4-carboxylic acid derivatives .
- Ring Transformations : Base-mediated rearrangements of substituted isoxazolinones (e.g., NaOH treatment) may offer a pathway to the target compound, as observed in analogous systems .
- Purification : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for isolating high-purity products, particularly to remove iodinated byproducts .
Q. How can researchers characterize the structural and electronic properties of 5-(3-Iodophenyl)isoxazole-4-carboxylic acid?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as applied to 5-methylisoxazole-4-carboxylic acid derivatives .
- Spectroscopy : Use / NMR to confirm regiochemistry (e.g., iodophenyl substitution) and FT-IR to validate carboxylic acid functionality (C=O stretch ~1700 cm) .
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns from the iodine atom (e.g., m/z 329.9712 for [M+H]) .
Q. What biological assays are suitable for evaluating the activity of this compound?
Methodological Answer:
- Receptor Binding Studies : Screen for interactions with ionotropic glutamate receptors (e.g., AMPA/KA subtypes), leveraging structural similarities to known isoxazole-based ligands .
- Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibitory effects on carboxylase enzymes, given the compound’s carboxylic acid moiety .
- Cellular Toxicity : Assess viability in HEK293 or neuronal cell lines via MTT assays, controlling for iodine-mediated oxidative stress .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction pathways for isoxazole-4-carboxylic acid derivatives?
Methodological Answer:
- Kinetic Isotope Effects (KIEs) : Compare in deuteration experiments to identify rate-determining steps during iodophenyl incorporation .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can map energy barriers for key intermediates, such as iodonium ion formation .
- In Situ Monitoring : ReactIR or LC-MS tracking of reaction mixtures helps detect transient intermediates (e.g., iodinated isoxazolinones) .
Q. What factors influence the stability of 5-(3-Iodophenyl)isoxazole-4-carboxylic acid under experimental conditions?
Methodological Answer:
- Photodegradation : Shield from UV light to prevent C-I bond cleavage, as iodine substituents are prone to radical-mediated decomposition .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C for similar iodinated aromatics) .
- Solvent Compatibility : Avoid DMSO or DMF for long-term storage; use anhydrous acetonitrile or ethanol to minimize hydrolysis .
Q. How should researchers address discrepancies in reported biological activity data for iodinated isoxazoles?
Methodological Answer:
- Batch Reproducibility : Validate compound purity via NMR and elemental analysis across synthetic batches .
- Assay Standardization : Normalize activity data to positive controls (e.g., AMPA for glutamate receptor assays) and account for solvent effects (e.g., DMSO cytotoxicity) .
- Meta-Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ for iodine) with bioactivity trends .
Q. What computational strategies predict the pharmacological profile of this compound?
Methodological Answer:
- Molecular Docking : Use Glide or AutoDock to model interactions with glutamate receptor ligand-binding domains (e.g., GluA2 subunit) .
- ADMET Prediction : SwissADME or pkCSM tools can estimate blood-brain barrier permeability and metabolic clearance, critical for CNS-targeted studies .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation, temperature) .
Q. How can researchers optimize pharmacological profiling while minimizing off-target effects?
Methodological Answer:
- Selective Functionalization : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position to modulate receptor selectivity .
- Prodrug Design : Esterify the carboxylic acid to improve bioavailability, followed by enzymatic hydrolysis in target tissues .
- CRISPR Screening : Identify genetic vulnerabilities (e.g., glutamate receptor knockouts) to confirm on-target mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
